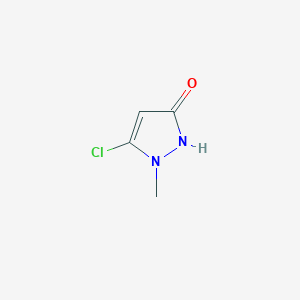
5-Chloro-1-methyl-1H-pyrazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-methyl-1H-pyrazol-3(2H)-one is a heterocyclic compound with the molecular formula C4H5ClN2O It is a derivative of pyrazolone, characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 1st position of the pyrazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-1H-pyrazol-3(2H)-one can be achieved through several methods. One common approach involves the reaction of 3-chloro-5-nitro-1H-pyrazole with tin(II) chloride dihydrate in methanol at room temperature. The reaction mixture is stirred for six hours, followed by neutralization with sodium carbonate and extraction with ethyl acetate. The organic phases are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1-methyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
5-Chloro-1-methyl-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-methyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, and other biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-1H-pyrazol-3-amine
- 5-Chloro-1H-pyrazol-3-carboxylic acid
- 5-Chloro-1H-pyrazol-3-ol
Uniqueness
5-Chloro-1-methyl-1H-pyrazol-3(2H)-one is unique due to the presence of both a chlorine atom and a methyl group on the pyrazolone ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C4H5ClN2O |
|---|---|
Poids moléculaire |
132.55 g/mol |
Nom IUPAC |
3-chloro-2-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C4H5ClN2O/c1-7-3(5)2-4(8)6-7/h2H,1H3,(H,6,8) |
Clé InChI |
UNQBLTIJPNKKBZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=O)N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


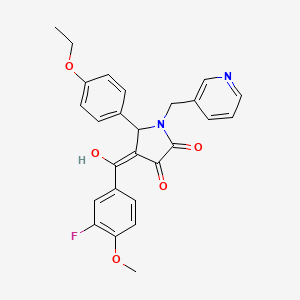

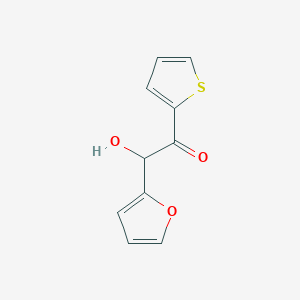
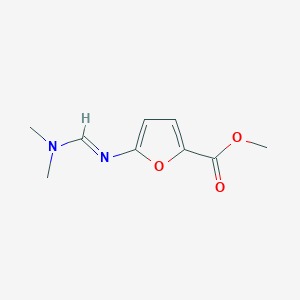
![(4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12880382.png)
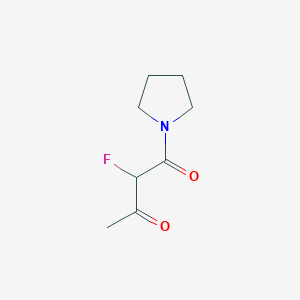
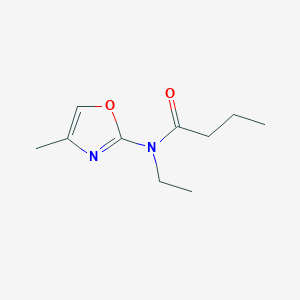
![Bis[o-(N-ethylformimidoyl)phenolato]palladium](/img/structure/B12880400.png)



![1-[1-(4-Methylbenzene-1-sulfonyl)-5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12880416.png)


